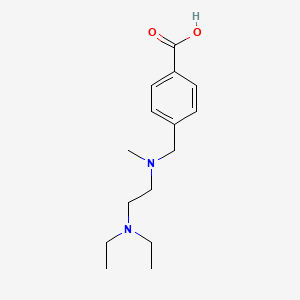![molecular formula C13H18N2O B8385476 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8385476.png)
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Übersicht
Beschreibung
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound features a benzimidazole core with an ethylpropyl and a methyl group attached, which may influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with 1-ethylpropyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-(1-Methylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-(1-Ethylbutyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylpropyl group may enhance its lipophilicity and ability to interact with lipid membranes, potentially affecting its pharmacokinetics and pharmacodynamics.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-methyl-4-pentan-3-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H18N2O/c1-4-9(5-2)10-7-6-8-11-12(10)15(3)13(16)14-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
XTEISFYIOZPTDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=C2C(=CC=C1)NC(=O)N2C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Chloromethyl)allyl]phenyl sulfone](/img/structure/B8385441.png)


![2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B8385464.png)



